Bienvenue dans la boutique en ligne BenchChem!

(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one

Asymmetric synthesis α-amino acids diastereoselective alkylation

(2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one (Bz-BMI) is a Seebach-type imidazolidinone chiral auxiliary that functions as a glycine enolate equivalent in the enantioselective synthesis of α-substituted α-amino acids. The compound belongs to the 1-benzoyl-2-tert-butyl-3-methyl-4-imidazolidinone family, where the N(1)-benzoyl group serves as an activating and directing moiety, the C(2)-tert-butyl group provides steric control, and the N(3)-methyl group locks the ring into a defined envelope conformation.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 101055-56-5
Cat. No. B025832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
CAS101055-56-5
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C
InChIInChI=1S/C15H20N2O2/c1-15(2,3)14-16(4)12(18)10-17(14)13(19)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3/t14-/m0/s1
InChIKeyQMSFVKQUCYMTLD-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one (CAS 101055-56-5): Procurement-Grade Chiral Glycine Enolate Precursor for Asymmetric α-Amino Acid Synthesis


(2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one (Bz-BMI) is a Seebach-type imidazolidinone chiral auxiliary that functions as a glycine enolate equivalent in the enantioselective synthesis of α-substituted α-amino acids [1]. The compound belongs to the 1-benzoyl-2-tert-butyl-3-methyl-4-imidazolidinone family, where the N(1)-benzoyl group serves as an activating and directing moiety, the C(2)-tert-butyl group provides steric control, and the N(3)-methyl group locks the ring into a defined envelope conformation [2]. It is commercially available from Sigma Aldrich (Cat. No. 337552) at 99% purity with ≥99% enantiomeric excess, and its crystalline nature (mp 144–147°C) permits purification by recrystallization or sublimation (135°C/0.01 mm) .

Why Generic Imidazolidinone Substitution Fails: Structural Determinants of Stereochemical Performance in (2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one


Imidazolidinone-based chiral auxiliaries are not interchangeable because diastereoselectivity in the critical enolate alkylation step is governed by three structural variables: the C(2)-alkyl substituent size, the N(1)-acyl protecting group, and the N(3)-substituent [1]. Replacing the C(2)-tert-butyl group with isopropyl causes the methylation diastereomeric ratio to drop from ≥95:5 to 85:15 [2]. Swapping the N(1)-benzoyl group for a Boc group (Boc-BMI) fundamentally alters the enolate geometry, electrophilic reactivity profile, and the hydrolytic conditions required for auxiliary cleavage [3]. Furthermore, the N(3)-methyl substituent is essential for maintaining a single, rigid envelope conformer in solution; bulkier N(3)-phenethyl analogs introduce conformational dynamics that can erode stereochemical predictability at elevated temperatures [2]. These structural interdependencies mean that substitution of any one component—without re-optimizing the entire reaction sequence—can lead to substantial losses in stereochemical fidelity and yield.

Quantitative Differentiation Evidence: (2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one vs. Closest Analogs


C(2)-tert-Butyl vs. C(2)-Isopropyl: Alkylation Diastereoselectivity Gap of ≥14 Percentage Points

Methylation of the lithium enolate derived from (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one proceeds with ≥95% diastereoselectivity (trans:cis ≥ 19:1), whereas the C(2)-isopropyl analog under identical conditions (LDA/THF, −70°C, methyl iodide) affords a trans:cis ratio of only 85:15 (dr ≈ 5.7:1) [1]. This quantifiable difference of ≥14 percentage points in diastereomeric excess stems directly from the greater steric demand of the tert-butyl group, which enforces electrophilic attack exclusively from the face trans to the C(2)-alkyl substituent [2].

Asymmetric synthesis α-amino acids diastereoselective alkylation chiral auxiliary

N(1)-Benzoyl (Bz-BMI) vs. N(1)-Boc (Boc-BMI): Orthogonal Deprotection and Hydrolytic Stability

The N(1)-benzoyl and N(1)-Boc imidazolidinone derivatives (Bz-BMI vs. Boc-BMI) are complementary chiral glycine reagents distinguished by their deprotection orthogonality. Bz-BMI requires strongly acidic hydrolysis (6 N HCl, >100°C) to liberate the α-amino acid, whereas Boc-BMI can be deprotected under milder acidic conditions (TFA, room temperature) [1]. This orthogonality was explicitly demonstrated in the context of gem-disubstituted 4-imidazolidinones where the benzoyl imide and Boc groups could be chemoselectively manipulated without cross-reactivity [2]. X-ray crystallographic comparison of Bz-BMI and Boc-BMI reveals distinct ring conformations and enolate geometries, with the benzoyl carbonyl acting as a stronger electron-withdrawing group that modulates enolate nucleophilicity [3].

Protecting group orthogonality imidazolidinone auxiliary cleavage solid-phase synthesis

(2S)-Bz-BMI vs. Evans Oxazolidinones: Heteroatom Effect on Enolate Geometry and Aldol Reaction Topicity

Seebach's imidazolidinone (Bz-BMI) and Evans' oxazolidinone auxiliaries generate enolates with opposite relative topicity in aldol additions with aldehydes. Lithium enolates of 1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one react with aldehydes with relative topicity 'like' (lk), affording threo-configured α-amino-β-hydroxy acids after hydrolysis, while the analogous oxazolidinone-derived enolates (e.g., 3-benzoyl-2-(tert-butyl)-1,3-oxazolidin-5-ones) react with relative topicity 'unlike' (ul), giving the erythro diastereomers [1]. This stereochemical divergence is mechanistically rooted in the different enolate geometry preferences of the N-benzoyl-imidazolidinone (E-enolate favored) versus the N-acyl-oxazolidinone (Z-enolate favored) systems [2]. Therefore, selecting Bz-BMI over an Evans oxazolidinone is not merely a matter of preference but determines which diastereomeric series of β-hydroxy-α-amino acids is accessible.

Chiral auxiliary enolate geometry aldol addition rel. topicity

Resolution Efficiency: Diastereomeric Crystallization with (S)-α-Methylbenzylamine Achieves >98% ee

Racemic 1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one can be resolved to >98% enantiomeric excess via diastereomeric derivatives with (S)-α-methylbenzylamine, followed by fractional crystallization and hydrolytic release of the enantiopure auxiliary [1]. This resolution method, published by Juaristi and Seebach (1991), contrasts with the chromatographic enantiomer separation required for the BDI chiral glycine reagent, which necessitates preparative chiral HPLC columns [2]. The commercial (2S)-enantiomer (CAS 101055-56-5) is supplied by Sigma Aldrich at 99% purity and ≥99% ee, as verified by chiral GC, establishing this compound as one of the most reliably accessible enantiopure imidazolidinone auxiliaries on the procurement market .

Chiral resolution enantiomeric purity diastereomeric salt imidazolidinone

Exclusive trans-Diastereoselectivity Across Diverse Electrophile Classes in Bz-BMI Alkylation

Enolates derived from (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one react with complete trans-diastereoselectivity (no cis product detected by NMR) across a broad panel of electrophiles including methyl iodide, butyl iodide, isopropyl iodide, benzyl bromide, allyl bromide, and acetone [1]. This exclusive trans-selectivity is a hallmark of the 2-tert-butyl-3-methyl substitution pattern and is maintained across primary alkyl, secondary alkyl, benzylic, allylic, and carbonyl electrophiles [REFS-1, REFS-2]. In contrast, the corresponding Boc-BMI derivative, while also highly trans-selective, shows diminished diastereocontrol with sterically demanding electrophiles due to differences in enolate aggregation state [2]. The robustness of trans-selectivity with Bz-BMI simplifies product isolation and stereochemical assignment in multi-step sequences.

trans-selectivity electrophile scope imidazolidinone enolate α,α-disubstituted amino acids

Bz-BMI vs. Evans Auxiliary: α-Amino Acid vs. α-Hydroxy Acid Product Scope Divergence

Bz-BMI is specifically designed as a chiral glycine enolate equivalent for α-amino acid synthesis, whereas Evans oxazolidinones (e.g., (S)-4-benzyl-2-oxazolidinone) are primarily employed for α-alkylation of carboxylic acid derivatives via N-acyloxazolidinone enolates [1]. The fundamental difference lies in the heterocyclic scaffold: the N(3)-methyl group in Bz-BMI permits enolate formation at the 5-position of the imidazolidinone ring (α to the ring carbonyl), generating a glycine anion equivalent; Evans auxiliaries form enolates at the exocyclic N-acyl carbonyl, producing α-substituted carboxylic acids after cleavage [1]. Post-alkylation hydrolysis of Bz-BMI directly liberates the free α-amino acid, whereas the Evans auxiliary delivers the corresponding α-substituted carboxylic acid, which must then be converted to the amino acid via additional steps (e.g., azidation and reduction) [2].

Chiral auxiliary scope α-amino acid α-hydroxy acid glycine enolate

Optimal Procurement and Application Scenarios for (2S)-1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one


Enantioselective Synthesis of α,α-Disubstituted Quaternary Amino Acids for Peptidomimetic Drug Discovery

When a medicinal chemistry program requires enantiopure quaternary α-amino acids (e.g., α-methylphenylalanine, α-methylvaline, α-methyldopa) as conformationally constrained building blocks, (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one provides the ≥95% diastereoselectivity needed for reliable preparation of either (R)- or (S)-configured products by choice of the starting enantiomer of the auxiliary [1]. The exclusive trans-selectivity across primary alkyl, benzyl, and allyl halide electrophiles enables library synthesis of diverse quaternary amino acids without reaction-specific re-optimization [2]. This scenario is documented in the synthesis of (R)- and (S)-α-methyldopa from (S)-alanine, where Bz-BMI-derived enolates delivered the target amino acids in high enantiomeric purity without racemization [1].

Radiopharmaceutical Precursor Synthesis: ¹¹C-Labeled Amino Acid Production

The high and predictable diastereoselectivity of Bz-BMI enolate alkylation has been exploited for the asymmetric synthesis of ¹¹C-labeled L- and D-amino acids, where the short half-life of carbon-11 (20.4 min) demands reactions that proceed with maximum stereochemical fidelity in minimal time [1]. The (>2S)-Bz-BMI enolate reacts with [¹¹C]methyl iodide with ≥95% diastereoselectivity, enabling production of enantiopure [¹¹C]α-methyl amino acids suitable for positron emission tomography (PET) imaging [1]. The crystalline nature and long-term storage stability of Bz-BMI (mp 144–147°C; stable at 2–8°C under dry conditions) further facilitate its use in automated radiopharmaceutical synthesis modules where reagent reliability is critical [2].

Process-Scale Synthesis of Enantiopure Non-Proteinogenic Amino Acids via Crystallization-Driven Resolution

For kilogram-scale production of enantiopure α-substituted amino acids, the crystallization-based resolution of Bz-BMI via diastereomeric (S)-α-methylbenzylamine derivatives eliminates the need for chiral chromatography, substantially reducing manufacturing costs [1]. This resolution method has been validated on multigram scale and is complemented by the commercial availability of pre-resolved (2S)-Bz-BMI at 99% purity and ≥99% ee from major suppliers [2]. The auxiliary can be recovered after hydrolysis and recycled, further improving process economics for industrial amino acid production .

Stereochemical Divergence in β-Hydroxy-α-Amino Acid Synthesis: Accessing the Threo Series

When a synthetic route requires threo-configured β-hydroxy-α-amino acids (e.g., allo-threonine analogs, certain cyclodepsipeptide constituents), Bz-BMI lithium enolates react with aldehydes with relative topicity 'like' (lk), directly affording the threo diastereomers [1]. This outcome is stereochemically complementary to Evans oxazolidinone-based aldol reactions, which deliver the erythro series. The selection of Bz-BMI over an Evans auxiliary for this application is not arbitrary but dictated by the target diastereomer, avoiding the need for Mitsunobu inversion or enzymatic resolution steps that would add 1–2 synthetic operations and erode overall yield [2].

Quote Request

Request a Quote for (2S)-1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.